N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC15284390
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O3S |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H16N2O3S/c1-12-17(25-19(20-12)13-5-3-2-4-6-13)18(22)21-14-7-8-15-16(11-14)24-10-9-23-15/h2-8,11H,9-10H2,1H3,(H,21,22) |
| Standard InChI Key | SZNJJJICGTXEJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Identity and Physicochemical Properties
The compound belongs to the class of benzodioxane-thiazole hybrids, featuring a 2,3-dihydro-1,4-benzodioxin group linked via an amide bond to a 4-methyl-2-phenylthiazole moiety. Key physicochemical properties include:
The benzodioxane ring (1,4-benzodioxin) contributes to the compound’s planar aromatic system, while the thiazole ring introduces sulfur and nitrogen heteroatoms, enhancing its potential for hydrogen bonding and π-π interactions .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Formation of the Thiazole Core: Cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes under basic conditions .
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Introduction of the Benzodioxane Moiety: Coupling the thiazole-5-carboxylic acid intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
A representative synthesis protocol is as follows:
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Step 1: 4-Methyl-2-phenylthiazole-5-carboxylic acid is synthesized via Hantzsch thiazole synthesis using phenylacetone and thiourea .
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Step 2: The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂).
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Step 3: Reaction with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane (DCM) yields the final product .
Structural Analogues
Modifications at the thiazole’s 4-methyl or phenyl groups, or the benzodioxane’s oxygen atoms, have been explored to optimize bioactivity:
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Replacement of the phenyl group with substituted aryl rings (e.g., 4-fluorophenyl) enhances metabolic stability .
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Substitution of the benzodioxane oxygen with sulfur (yielding benzodithiin derivatives) alters electronic properties .
Biological Activity and Mechanism
Kinase Inhibition
The compound’s thiazole-carboxamide scaffold resembles known kinase inhibitors. In vitro studies on analogues demonstrate:
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JNK (c-Jun N-terminal kinase) Inhibition: IC₅₀ values in the micromolar range, attributed to docking interactions with the JIP-1 binding site .
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Selectivity Profile: Minimal activity against ERK or p38 MAP kinases, suggesting specificity for JNK isoforms .
Metabolic Stability
The benzodioxane moiety improves metabolic stability compared to simpler aryl groups, as evidenced by:
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Microsomal Half-Life: >60 min in human liver microsomes (HLMs) .
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CYP450 Inhibition: Low affinity for CYP3A4 (IC₅₀ > 10 µM), reducing drug-drug interaction risks .
Pharmacokinetic and Toxicological Data
Limited in vivo data are available for the exact compound, but related benzodioxane-thiazoles show:
Future Directions
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Optimization: Introduce polar groups (e.g., hydroxyl, amine) to improve aqueous solubility.
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Target Validation: Elucidate off-target effects using proteome-wide affinity profiling.
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In Vivo Efficacy: Evaluate antitumor activity in xenograft models with pharmacokinetic-pharmacodynamic (PK/PD) modeling.
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